molecular formula C44H31N5 B2628592 5-(4-Aminophenyl)-10,15,20-triphenyl porphine CAS No. 67605-64-5

5-(4-Aminophenyl)-10,15,20-triphenyl porphine

Cat. No.: B2628592
CAS No.: 67605-64-5
M. Wt: 629.767
InChI Key: NSCOPASYOISSAC-LWQDQPMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Aminophenyl)-10,15,20-triphenyl porphine is a porphyrin derivative, a class of organic compounds known for their unique structure and extensive applications in various fields. Porphyrins are characterized by a large, conjugated ring system composed of four pyrrole subunits interconnected via methine bridges. This compound, specifically, features an aminophenyl group at the 5-position and triphenyl groups at the 10, 15, and 20 positions, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Aminophenyl)-10,15,20-triphenyl porphine typically involves the condensation of pyrrole with 4-aminobenzaldehyde and benzaldehyde under acidic conditions. One common method is the Adler method, where the reactants are refluxed in propanoic acid in the presence of a catalyst such as vitamin C . Another approach involves the use of Schiff base condensation reactions between 5,10,15,20-tetrakis(4-aminophenyl)porphyrin and various aldehydes under solvothermal conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale condensation reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation process, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Aminophenyl)-10,15,20-triphenyl porphine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.

    Substitution: The aminophenyl group can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Aminophenyl)-10,15,20-triphenyl porphine is unique due to its specific substitution pattern, which provides a balance of hydrophobic and hydrophilic properties. This makes it versatile for various applications, from catalysis to biomedical research.

Properties

IUPAC Name

4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H31N5/c45-32-18-16-31(17-19-32)44-39-26-24-37(48-39)42(29-12-6-2-7-13-29)35-22-20-33(46-35)41(28-10-4-1-5-11-28)34-21-23-36(47-34)43(30-14-8-3-9-15-30)38-25-27-40(44)49-38/h1-27,46,49H,45H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCOPASYOISSAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=C(C=C8)N)C=C4)C9=CC=CC=C9)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H31N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

629.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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